

# SPI-112 in vitro kinase assay protocol

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## Compound of Interest

Compound Name: SPI-112

Cat. No.: B15543501

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An important initial clarification is that **SPI-112** is not a direct kinase inhibitor but rather an inhibitor of the protein tyrosine phosphatase (PTP) Shp2 (also known as PTPN11).<sup>[1][2][3][4]</sup> Shp2 is a key signaling protein that, while not a kinase itself, plays a crucial role in modulating kinase signaling pathways, such as the Ras-MAPK pathway.<sup>[1]</sup> Therefore, this document will provide a detailed protocol for an in vitro Shp2 phosphatase assay to determine the inhibitory activity of **SPI-112**. Additionally, it will discuss methods to assess the downstream effects of **SPI-112** on kinase signaling cascades.

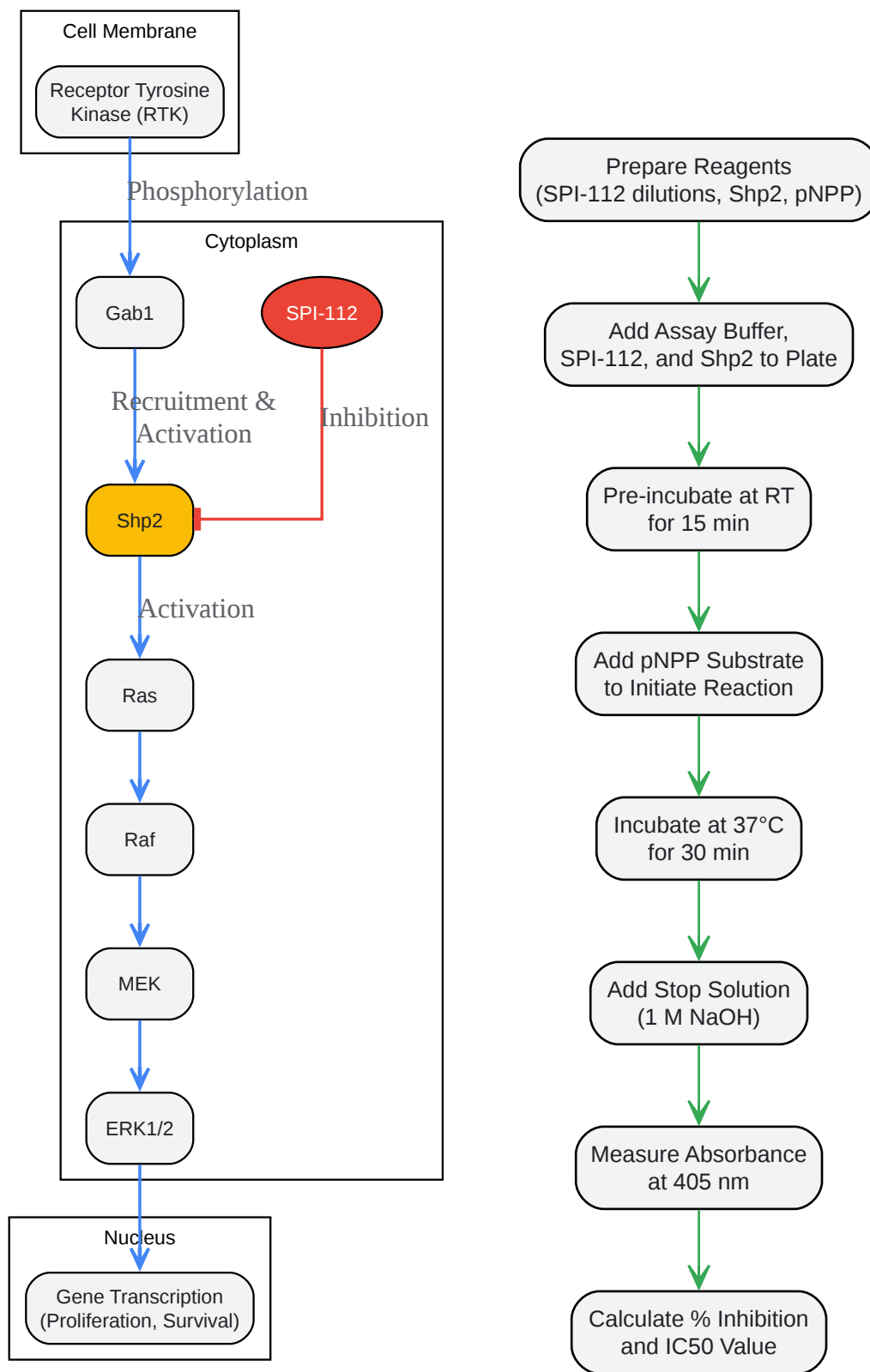
## Introduction

**SPI-112** is a competitive inhibitor of the Shp2 protein tyrosine phosphatase. It was synthesized from a lead compound, NSC-117199. Due to its chemical nature, **SPI-112** is not cell-permeable, which limits its use in cell-based assays. To overcome this, a cell-permeable methyl ester analog, **SPI-112Me**, has been developed. This analog is hydrolyzed to **SPI-112** upon entering cells. The primary application for an in vitro assay with **SPI-112** is to determine its direct inhibitory potency and kinetics on purified Shp2 enzyme.

## Signaling Pathway of Shp2

Shp2 is a non-receptor protein tyrosine phosphatase that is involved in regulating several signaling pathways initiated by growth factors and cytokines. It contains two Src homology 2 (SH2) domains and a PTP catalytic domain. Upon activation of receptor tyrosine kinases (RTKs), Shp2 is recruited to phosphorylated docking proteins, such as Gab1, via its SH2 domains. This recruitment leads to the activation of Shp2's phosphatase activity. Activated Shp2 can then dephosphorylate specific substrates, which can have both positive and negative

regulatory effects on downstream signaling. A key role of Shp2 is the activation of the Ras-MAPK pathway, which is crucial for cell proliferation, differentiation, and survival.



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## References

- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
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